![molecular formula C18H19N5O3S B10954611 N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10954611.png)
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazole ring, a pyrazole ring, and a nitro group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves multiple steps, including the formation of the thiazole and pyrazole rings. The process often starts with the preparation of the thiazole ring through a cyclization reaction involving a suitable precursor. The pyrazole ring is then introduced through a subsequent reaction, followed by the attachment of the nitro group and the propanamide moiety. The reaction conditions usually involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide: shares similarities with other thiazole and pyrazole derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H19N5O3S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-3-(4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C18H19N5O3S/c1-11-4-5-14(8-12(11)2)17-13(3)27-18(21-17)20-16(24)6-7-22-10-15(9-19-22)23(25)26/h4-5,8-10H,6-7H2,1-3H3,(H,20,21,24) |
InChI Key |
QXJLOJNVFBGZBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(SC(=N2)NC(=O)CCN3C=C(C=N3)[N+](=O)[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.